molecular formula C10H9FO2 B6198056 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 1891238-41-7

4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B6198056
CAS No.: 1891238-41-7
M. Wt: 180.2
InChI Key:
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Description

4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid is a fluorinated derivative of indene, a bicyclic hydrocarbon This compound is characterized by the presence of a fluorine atom at the 4th position and a carboxylic acid group at the 5th position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of the fluorinated indene using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the fluorination and carboxylation reactions under milder conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to the enhanced stability and bioactivity conferred by the fluorine atom.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,3-dihydro-1H-indene-5-carboxylic acid
  • 4-bromo-2,3-dihydro-1H-indene-5-carboxylic acid
  • 4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid

Uniqueness

4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s stability and activity compared to its chloro, bromo, and iodo counterparts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper sulfate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-3-phenylbut-2-enoic acid ethyl ester.", "Step 2: Decarboxylation of 4-fluoro-3-phenylbut-2-enoic acid ethyl ester with sulfuric acid to form 4-fluoro-3-phenylbut-1-ene.", "Step 3: Diazotization of 4-fluoro-3-phenylbut-1-ene with sodium nitrite and hydrochloric acid to form 4-fluoro-3-phenylbut-1-enediazonium chloride.", "Step 4: Reduction of 4-fluoro-3-phenylbut-1-enediazonium chloride with copper sulfate and sodium hydroxide to form 4-fluoro-3-phenylbut-1-ene.", "Step 5: Addition of sodium bicarbonate to 4-fluoro-3-phenylbut-1-ene to form 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid.", "Step 6: Purification of the product by recrystallization from water and drying to obtain the final product." ] }

CAS No.

1891238-41-7

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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